molecular formula C18H18N2O2S B085333 3,5-Pyrazolidinedione,4-[2-(methylthio)ethyl]-1,2-diphenyl- CAS No. 10561-02-1

3,5-Pyrazolidinedione,4-[2-(methylthio)ethyl]-1,2-diphenyl-

Katalognummer: B085333
CAS-Nummer: 10561-02-1
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: KRIKNPNYONBUKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Pyrazolidinedione,4-[2-(methylthio)ethyl]-1,2-diphenyl- is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound belongs to the class of pyrazolidine-3,5-diones, which are characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Pyrazolidinedione,4-[2-(methylthio)ethyl]-1,2-diphenyl- typically involves the reaction of 1,2-diphenylhydrazine with a suitable diketone under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the pyrazolidine ring. The reaction mixture is then heated to promote cyclization and the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Pyrazolidinedione,4-[2-(methylthio)ethyl]-1,2-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3,5-Pyrazolidinedione,4-[2-(methylthio)ethyl]-1,2-diphenyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3,5-Pyrazolidinedione,4-[2-(methylthio)ethyl]-1,2-diphenyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-Pyrazolidinedione,4-[2-(methylthio)ethyl]-1,2-diphenyl- is unique due to its specific chemical structure, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

10561-02-1

Molekularformel

C18H18N2O2S

Molekulargewicht

326.4 g/mol

IUPAC-Name

4-(2-methylsulfanylethyl)-1,2-diphenylpyrazolidine-3,5-dione

InChI

InChI=1S/C18H18N2O2S/c1-23-13-12-16-17(21)19(14-8-4-2-5-9-14)20(18(16)22)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3

InChI-Schlüssel

KRIKNPNYONBUKG-UHFFFAOYSA-N

SMILES

CSCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3

Kanonische SMILES

CSCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3

10561-02-1

Synonyme

4-[2-(Methylsulfanyl)ethyl]-1,2-diphenyl-3,5-pyrazolidinedione

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.